molecular formula C10H15BO4 B599576 (2,5-Diethoxyphenyl)boronic acid CAS No. 198131-85-0

(2,5-Diethoxyphenyl)boronic acid

Cat. No.: B599576
CAS No.: 198131-85-0
M. Wt: 210.036
InChI Key: KKXIRRFIDNBKJL-UHFFFAOYSA-N
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Description

(2,5-Diethoxyphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with two ethoxy (-OCH₂CH₃) groups at the 2- and 5-positions and a boronic acid (-B(OH)₂) group. This structural configuration confers unique electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. The ethoxy substituents are electron-donating groups that influence the boronic acid's acidity (pKa) and binding affinity toward diols, such as carbohydrates, by modulating the boron atom's Lewis acidity .

Properties

CAS No.

198131-85-0

Molecular Formula

C10H15BO4

Molecular Weight

210.036

IUPAC Name

(2,5-diethoxyphenyl)boronic acid

InChI

InChI=1S/C10H15BO4/c1-3-14-8-5-6-10(15-4-2)9(7-8)11(12)13/h5-7,12-13H,3-4H2,1-2H3

InChI Key

KKXIRRFIDNBKJL-UHFFFAOYSA-N

SMILES

B(C1=C(C=CC(=C1)OCC)OCC)(O)O

Synonyms

Boronic acid, (2,5-diethoxyphenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physicochemical properties, and biological activity of (2,5-Diethoxyphenyl)boronic acid can be contextualized by comparing it to structurally related boronic acids:

Substituent Effects on Acidity (pKa) and Reactivity

  • (2,5-Dimethoxyphenyl)boronic acid : Methoxy (-OCH₃) substituents are smaller and less lipophilic than ethoxy groups. The pKa of methoxy-substituted boronic acids is typically higher (~8.5–9.5) due to reduced electron withdrawal, limiting their utility in physiological environments (pH ~7.4) .
  • (2,5-Dichlorophenyl)boronic acid (CAS 135145-90-3): Chlorine atoms are electron-withdrawing, lowering the pKa (~7.2–7.8) and enhancing diol-binding kinetics. This compound exhibits higher reactivity in aqueous media but may suffer from hydrolytic instability .
  • (2,5-Difluorophenyl)boronic acid : Fluorine substituents offer moderate electron withdrawal, balancing pKa (~7.5–8.0) and stability. This derivative is often used in sensors and medicinal chemistry due to improved metabolic stability compared to chloro analogs .

However, the larger substituents may reduce binding affinity toward small diols like glucose .

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